Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate is an organic compound with a complex structure that includes a butan-2-yl group and a cyclohex-2-en-1-yl group attached to a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate typically involves esterification reactions. One common method is the reaction of butan-2-ol with 6-(cyclohex-2-en-1-yl)hexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The cyclohex-2-en-1-yl group may interact with enzymes or receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-sec-Butyl-2-cyclohexen-1-ol: Similar in structure but with a hydroxyl group instead of an ester group.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Contains a butenone group instead of a hexanoate backbone.
Uniqueness
Butan-2-yl 6-(cyclohex-2-en-1-yl)hexanoate is unique due to its combination of a butan-2-yl group and a cyclohex-2-en-1-yl group attached to a hexanoate backbone. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6316-56-9 |
---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
butan-2-yl 6-cyclohex-2-en-1-ylhexanoate |
InChI |
InChI=1S/C16H28O2/c1-3-14(2)18-16(17)13-9-5-8-12-15-10-6-4-7-11-15/h6,10,14-15H,3-5,7-9,11-13H2,1-2H3 |
InChI-Schlüssel |
WLHQEBQUYJNYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CCCCCC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.